![molecular formula C11H16O B063785 Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 188716-53-2](/img/structure/B63785.png)
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a bicyclic ketone that is commonly used as a starting material for the synthesis of various organic compounds.2.1]hept-5-en-2-yl)-(9CI).
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has numerous scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its ease of synthesis. Additionally, it has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development. However, one of the limitations of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are numerous future directions for the scientific research of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI). One potential direction is the development of new drugs for the treatment of various diseases, such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) and its potential applications in other areas of research, such as agriculture and fragrance production.
Métodos De Síntesis
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. This reaction leads to the formation of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) as the primary product.
Propiedades
Número CAS |
188716-53-2 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(2,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h4-5,7,9-10H,6H2,1-3H3 |
Clave InChI |
DOMKHMJEJLPGQQ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
SMILES canónico |
CC1C2CC(C1(C)C(=O)C)C=C2 |
Sinónimos |
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





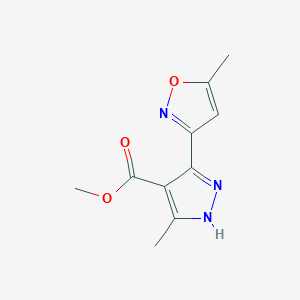
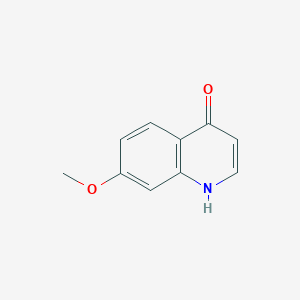
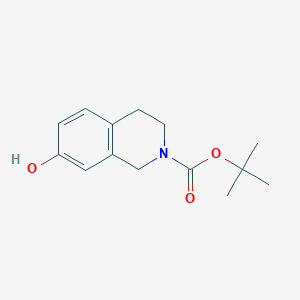

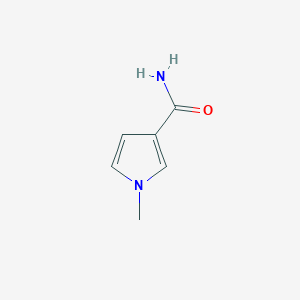
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
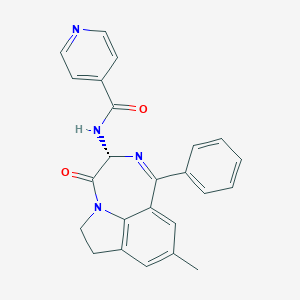
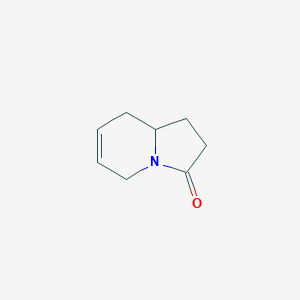
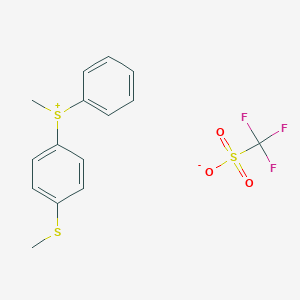
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

